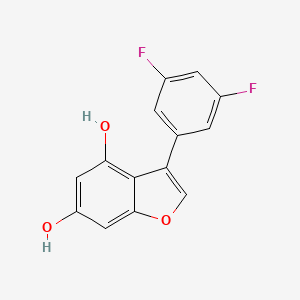
3-(3,5-Difluorophenyl)-1-benzofuran-4,6-diol
カタログ番号 B8349318
分子量: 262.21 g/mol
InChIキー: VIODOZVYHNVELE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08835659B2
Procedure details


This compound was prepared using Method B from 3,5-dimethoxyphenol and 2-bromo-1-(3,5-difluorophenyl)ethanone: Yield 50% following procedures B.2, B.3 and B.5; m.p. 149-151° C.; IR 3373, 1629, 1507, 1359, 1255, 1157, 1123, 1031 cm−1; 1H-NMR (500 MHz, δ ppm, DMSO-d6) 10.08 (s, 1H), 9.45 (s, 1H), 8.02 (s, 1H), 7.49 (d, J=7.7 Hz, 2H), 7.13 (t, J=9.4 Hz, 1H), 6.43 (s, 1H), 6.28 (s, 1H); 13C-NMR (75 MHz, δ ppm, CD3OD) 164.3 (dd, J=244.8 Hz, 13.4 Hz), 160.4, 158.1, 153.5, 141.7, 137.8 (t, J=10.7 Hz), 122.6, 112.8 (dd, J=8.1 Hz, 17.6 Hz), 108.4, 102.6 (t, J=25.9 Hz), 99.4, 91.0.


Yield
50%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.BrC[C:14]([C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=1)=O>>[F:22][C:20]1[CH:21]=[C:16]([C:14]2[C:6]3=[C:5]([OH:11])[CH:4]=[C:3]([OH:2])[CH:8]=[C:7]3[O:9][CH:10]=2)[CH:17]=[C:18]([F:23])[CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC(=CC(=C1)F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C1=COC=2C1=C(C=C(C2)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
